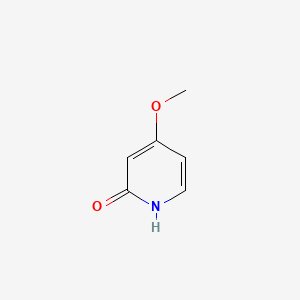

4-Methoxy-2(1H)-pyridinone

Description

Contextual Significance of Pyridinone Heterocycles in Academic Research

Pyridinone scaffolds are six-membered heterocyclic rings containing a nitrogen atom and a carbonyl group. nih.gov There are two primary isomeric forms, 2(1H)-pyridinones and 4(1H)-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. nih.govfrontiersin.org These structures are of significant interest in medicinal chemistry and drug discovery. nih.govnih.gov

The unique architecture of the pyridinone ring allows it to act as both a hydrogen bond donor and acceptor, a crucial feature for interacting with biological targets. researchgate.netresearchgate.net Furthermore, pyridinones are considered "privileged scaffolds" because they can serve as bioisosteres for various functional groups like amides, phenols, and other nitrogen- or oxygen-containing heterocycles. frontiersin.orgresearchgate.net This bioisosteric potential allows chemists to modify a molecule's properties, such as lipophilicity, aqueous solubility, and metabolic stability, which are critical for developing new therapeutic agents. researchgate.netnih.gov

The versatility of the pyridinone core is demonstrated by its presence in a wide array of biologically active molecules, exhibiting properties that range from anticancer and antimicrobial to anti-inflammatory and antiviral. frontiersin.orgnih.govhilarispublisher.com This broad spectrum of activity has cemented the pyridinone scaffold as a focal point in the design and synthesis of novel compounds with therapeutic potential. frontiersin.orgnih.gov

Overview of the 4-Methoxy-2(1H)-pyridinone Chemical Entity

This compound is a specific derivative of the 2-pyridinone core. Its structure is characterized by a methoxy (B1213986) group (-OCH₃) attached to the fourth carbon of the pyridinone ring. This compound exists in equilibrium with its tautomeric form, 2-hydroxy-4-methoxypyridine, though the pyridinone form is generally favored. nih.govalfa-chemistry.com The presence of the electron-donating methoxy group significantly influences the molecule's electronic properties and reactivity.

Below is a table summarizing the key chemical identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52545-13-8 |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Physical Form | Solid |

| InChI Key | BZIUQZRSHNDQTH-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. alfa-chemistry.comcalpaclab.comsigmaaldrich.com

The synthesis of 4-methoxy-2-pyridone derivatives is an area of active research. One documented method involves the lithiation of 4-methoxy-2-pyridone at the C-3 position, which allows for the introduction of various substituents. rsc.org This highlights the compound's role as a versatile intermediate in the synthesis of more complex molecules. rsc.org

Scope and Research Imperatives

The primary research interest in this compound and its analogues stems from their potential as building blocks in the synthesis of bioactive compounds. The structural modifications at various positions of the pyridinone ring are crucial for tuning the biological activity. nih.gov For instance, research has shown that substituents at the C3, C4, and C6 positions can be critical for antiviral activity. nih.gov

Key research imperatives for this compound include:

Exploring its utility as a synthetic intermediate: Its structure is a valuable starting point for creating more complex molecules with potential therapeutic applications.

Investigating its biological activities: Derivatives of this compound are being studied for a range of biological effects, including antimicrobial and anticancer properties.

Understanding structure-activity relationships (SAR): A crucial aspect of research is to understand how modifications to the 4-methoxy-2-pyridinone scaffold affect its biological activity, guiding the design of more potent and selective compounds. nih.gov

The continued exploration of the chemistry and biological potential of this compound and the broader class of pyridinone heterocycles is a promising avenue for the discovery of new and effective therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIUQZRSHNDQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 4 Methoxy 2 1h Pyridinone

Classical and Established Synthesis Routes

Traditional synthetic approaches to 4-Methoxy-2(1H)-pyridinone rely on foundational organic reactions, including cyclization to form the heterocyclic ring and subsequent functional group manipulations to install the desired methoxy (B1213986) group.

Cyclization Reactions for Pyridinone Ring Formation

The construction of the 2-pyridone ring is a cornerstone of synthesizing this class of compounds. A common strategy involves the cyclization of acyclic precursors. For instance, derivatives of 4-hydroxy-2-pyrones can be synthesized through the cyclization of 1,3,5-tricarbonyl compounds. mdpi.com These pyrones can then serve as precursors to the corresponding 4-hydroxy-2-pyridones, which are direct antecedents to the target molecule.

Another established method is the [4+2] cycloaddition, or Diels-Alder reaction, which can be employed to construct the six-membered ring system. For example, a facile and efficient [4+2] annulation of in situ generated azadienes with active methylene (B1212753) compounds can produce a variety of structurally diverse 2-pyridones. organic-chemistry.org Gold-catalyzed cycloisomerization of N-alkenyl alkynylamides also provides a convergent and rapid route to substituted 2-pyridones. organic-chemistry.org Similarly, cobalt-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate is another pathway to pyridinone structures. organic-chemistry.org

| Cyclization Method | Precursors | Catalyst/Conditions | Product Type |

| Tricarbonyl Cyclization | 1,3,5-Tricarbonyl compounds | Base or Acid | 4-Hydroxy-2-pyrone |

| [4+2] Annulation | N-propargylamines, Active methylene compounds | - | 2-Pyridone |

| Au(I)-catalyzed Cycloisomerization | N-alkenyl alkynylamides | Cationic Au(I)/PPh3 | 2-Pyridone |

| Co(III)-catalyzed Annulation | Acrylamides, Vinylene carbonate | Co(III) catalyst | 2-Pyridone |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) is a critical strategy, often employed after the formation of the pyridinone core, to arrive at the final this compound structure. The most direct FGI approach is the O-methylation of the corresponding 4-hydroxy-2-pyridone. This transformation can be achieved using standard methylating agents.

Alternatively, a synthetic strategy can commence from a pre-existing pyridine (B92270) ring. For example, 4-methoxypyridine (B45360) derivatives can be converted to N-alkyl-4-pyridones. researchgate.net This involves the reaction of 4-methoxypyridine with an alkyl iodide, where the presence of a solvent favors the formation of the 1-methylpyridone over the pyridinium (B92312) salt. researchgate.net This highlights a route where the methoxy group is in place before the pyridine is converted to a pyridone. Imparting aromaticity to 2-pyridone derivatives by O-alkylation has been shown to be a valuable strategy in the development of kinase inhibitors. nih.gov

Advanced and Emerging Synthetic Techniques

Modern synthetic chemistry offers powerful tools for the synthesis and functionalization of heterocyclic compounds, including this compound. These methods often provide higher regioselectivity and efficiency compared to classical routes.

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis has become an indispensable tool in organic synthesis. Palladium-catalyzed reactions, in particular, have been widely used for the functionalization of pyridinones. For instance, palladium catalysis can achieve regioselective O-alkylation of 2-pyridones, where the coordination between palladium and the nitrogen atom of the pyridine ring plays a crucial role. rsc.org Furthermore, palladium-catalyzed aerobic oxidative dicarbonation reactions of N-(furan-2-ylmethyl) alkyne amides provide a mild, step-economical method for synthesizing highly functionalized 2-pyridones. nih.govacs.org

Gold catalysis also presents an advanced method for pyridone synthesis. Supported gold nanoparticles on titanium dioxide have been shown to catalyze the hydration/6-endo cyclization of skipped diynones to produce N-methyl-4-pyridones when aqueous methylamine (B109427) is used. organic-chemistry.orgacs.org

| Metal Catalyst | Reaction Type | Substrates | Key Feature |

| Palladium | O-Alkylation | 2-Pyridones | Regioselective, coordination-enabled |

| Palladium | Oxidative Dicarbonation | N-(furan-2-ylmethyl) alkyne amides | Mild, step-economical |

| Gold (nanoparticles) | Cyclization | Skipped diynones, aqueous methylamine | Forms N-methyl-4-pyridones |

C-H Activation Methodologies

Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy for modifying complex molecules. The 2-pyridone core has been extensively studied for direct C-H functionalization at various positions. rsc.orgresearchgate.net Depending on the directing group and the metal catalyst used, selective functionalization can be achieved at the C3, C5, or C6 positions of the pyridone ring. researchgate.net

For instance, rhodium-catalyzed chelation-assisted C6-selective C-H activation and alkylation of 2-pyridones with alkyl carboxylic acids or anhydrides has been developed. nsf.gov Similarly, manganese-based reactions can achieve regioselective alkylation and arylation at the C3 position of 2-pyridones. researchgate.net Palladium catalysis has also been employed for selective oxidative olefination and arylation of N-protected 2-pyridones, with selectivity for the C3 or C5 position depending on the substrate. researchgate.net These methods allow for the direct installation of substituents onto a pre-formed pyridone ring, offering a powerful tool for creating derivatives of this compound. rsc.orgresearchgate.net

Lithiation-Mediated Regioselective Functionalization

Organolithium chemistry provides a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. For 4-methoxy-2-pyridones, the methoxy group can act as a directing group for ortho-lithiation. rsc.orgnih.gov The C-H lithiation of 4-methoxy-2-pyridones at low temperatures, such as -80 °C, followed by trapping with various electrophiles, allows for the selective functionalization at the C3 position. rsc.orgnih.gov This strategy provides a direct and regioselective route to C3-substituted 4-methoxy-2-pyridones, which would be challenging to achieve through other methods. rsc.orgnih.gov

| Reagent | Directing Group | Position of Functionalization | Temperature | Electrophiles |

| n-Butyllithium | 4-Methoxy | C3 | -80 °C | Various electrophiles |

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools for the rapid and efficient construction of complex molecular architectures, including the 2-pyridinone ring. These strategies are characterized by the combination of three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This approach offers significant advantages, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures.

Several MCRs have been developed for the synthesis of polysubstituted pyridin-2(1H)-ones. A notable example is the four-component reaction involving Meldrum's acid, an aromatic aldehyde, methyl acetoacetate, and ammonium (B1175870) acetate. This reaction, often catalyzed by an acid such as SiO2-Pr-SO3H under solvent-free conditions, provides a green and efficient route to 3,4-dihydro-2-pyridone derivatives with high yields. While this specific example leads to a dihydro-derivative, subsequent oxidation can provide access to the aromatic pyridinone core. The versatility of this method allows for the introduction of various substituents on the pyridinone ring by simply changing the starting aldehyde.

Another well-established one-pot approach is the Bohlmann-Rahtz pyridine synthesis, which has been modified to proceed under milder, acid-free conditions. This three-component reaction involves the condensation of a 1,3-dicarbonyl compound, an alkynone, and ammonium acetate. The reaction proceeds with high regioselectivity, affording a single pyridine isomer in good yields. For the synthesis of a this compound, a suitably substituted 1,3-dicarbonyl precursor would be required.

The following table summarizes representative one-pot and multi-component reactions for the synthesis of pyridin-2(1H)-one derivatives, which could be adapted for the synthesis of this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield (%) |

| Four-component | Meldrum's acid, benzaldehyde (B42025) derivatives, methyl acetoacetate, ammonium acetate | SiO2-Pr-SO3H, solvent-free, 140°C | 3,4-Dihydro-2-pyridone derivatives | 78-93 |

| Three-component | 1,3-Dicarbonyl compound, alkynone, ammonium acetate | Reflux in ethanol (B145695) | Polysubstituted pyridines | up to 98 |

| Three-component | Phenylpropiolamides, 3-formylchromones, water | Iron(III) catalyst | Multifunctionalized 2-pyridones | High |

| Sequential Multi-component | Meldrum's acid, 3-formylchromone, amine | - | Highly functionalized pyridin-2(1H)-ones | High |

Flow Chemistry Applications in Pyridinone Synthesis

Flow chemistry, utilizing microreactors or continuous flow systems, offers numerous advantages over traditional batch processing for the synthesis of chemical compounds, including active pharmaceutical ingredients (APIs). These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents and exothermic reactions, and facile scalability.

The application of flow chemistry to the synthesis of 2-pyridinone derivatives has demonstrated its potential for efficient and high-throughput production. For instance, the synthesis of 6- and 1,6-substituted-3-cyano-4-methyl-2-pyridones has been successfully achieved in a continuous flow microreactor system. acs.org In this process, the reactants, a 1,3-dicarbonyl compound and an N-substituted cyanoacetamide, are pumped into a micromixer and then through a heated reactor coil. The use of a sodium hydroxide (B78521) solution as a catalyst facilitates the cyclization reaction. By optimizing the flow rates and residence times, satisfactory yields of the desired 2-pyridones were obtained in a matter of minutes, showcasing a significant reduction in reaction time compared to conventional batch methods. acs.org

This methodology highlights the potential for adapting flow chemistry to the synthesis of this compound. A hypothetical flow process would involve the continuous feeding of appropriate precursors, such as a 4-methoxy-substituted β-ketoester and cyanoacetamide, along with a base catalyst, into a microreactor system. The precise control over stoichiometry and temperature in a flow reactor could lead to improved yields and purity of the final product.

The table below outlines the key parameters and outcomes of a representative continuous flow synthesis of 2-pyridone derivatives.

| Reactants | Catalyst | Solvent | Residence Time | Temperature | Yield (%) | Reference |

| 1,3-Dicarbonyl compound, N-substituted cyanoacetamide | NaOH | Methanol/Water | < 10 min | Room Temperature | ~60 | acs.org |

The adoption of flow chemistry for the synthesis of this compound could not only enhance the efficiency and safety of the process but also facilitate in-line purification and real-time reaction monitoring, which are key aspects of modern pharmaceutical manufacturing.

Photocatalytic Radical-Induced Cyclization for Pyridinone Rings

Photocatalytic radical-induced cyclization has emerged as a powerful and environmentally friendly strategy for the construction of aromatic rings, including the pyridine nucleus. researchgate.netdiva-portal.org This approach utilizes visible light as a renewable energy source to initiate radical reactions under mild conditions, often at room temperature. Photocatalysis offers unique advantages such as high functional group tolerance and the ability to forge chemical bonds that are challenging to form using traditional thermal methods. nih.gov

The general mechanism involves the excitation of a photocatalyst by visible light, which then initiates a single-electron transfer (SET) process with a suitable substrate to generate a radical intermediate. This radical can then undergo an intramolecular cyclization to form the desired ring system. Subsequent aromatization, often through oxidation, yields the final aromatic heterocycle.

While the direct photocatalytic synthesis of this compound has not been extensively reported, related methodologies for pyridine ring construction provide a strong foundation for its potential application. For example, intermolecular cyclization reactions driven by the photocatalytic generation of radical intermediates are a recognized route for building pyridine rings. researchgate.net One such strategy involves a [5 + 1] cycloaddition between N-vinylaziridine p-toluenesulfonate and difluoroalkyl halides under visible light catalysis. researchgate.net

Another approach involves the visible-light-induced synthesis of sulfur-functionalized pyridines from (E)-2-(1,3-diphenylallylidene)malononitrile and thiophenols through the formation of an electron donor-acceptor (EDA) complex, which obviates the need for a traditional photocatalyst. researchgate.net These examples demonstrate the feasibility of constructing the pyridine core through radical cyclization pathways initiated by visible light.

Adapting these principles to the synthesis of this compound would likely involve the design of an acyclic precursor containing a methoxy group at the appropriate position and functional groups that can be readily converted into radicals and participate in a cyclization cascade. The development of such a photocatalytic route would represent a significant advancement in the sustainable synthesis of this important heterocyclic scaffold.

Asymmetric Synthesis and Enantioselective Approaches

The development of asymmetric and enantioselective methods for the synthesis of pyridinone derivatives is of paramount importance, as the stereochemistry of these molecules often plays a crucial role in their biological activity.

Chiral Catalyst Development for Pyridinone Derivatives

The use of chiral catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. In the context of pyridinone synthesis, chiral catalysts can be employed to control the stereochemistry of reactions that form the heterocyclic ring or introduce chiral centers onto a pre-existing pyridinone scaffold.

A significant breakthrough in the asymmetric synthesis of pyridinone derivatives involves the nucleophilic addition of Grignard reagents to a chiral pyridinium salt derived from 4-methoxypyridine. nih.gov This method utilizes a chiral auxiliary attached to the nitrogen atom of the pyridine ring to direct the stereoselective addition of the nucleophile. The resulting dihydropyridinone can then be further manipulated to afford the desired chiral pyridinone.

The development of chiral Lewis acid catalysts and chiral organocatalysts has also been instrumental in advancing the asymmetric synthesis of pyridine and pyridinone derivatives. For instance, copper catalysts complexed with chiral diphosphine ligands have been successfully used for the highly enantioselective alkylation of β-substituted alkenyl pyridines. researchgate.netnih.gov This approach, which involves the activation of the substrate by a Lewis acid, allows for the introduction of a wide range of alkyl groups with excellent enantioselectivity. researchgate.netnih.gov

Pyridine-oxazoline (PyOX) ligands are another class of chiral ligands that have gained prominence in asymmetric catalysis. researchgate.netrsc.org Their modular nature allows for fine-tuning of their steric and electronic properties to achieve high levels of stereocontrol in a variety of metal-catalyzed transformations.

The table below presents examples of chiral catalysts and ligands used in the asymmetric synthesis of pyridine derivatives, which are relevant to the synthesis of chiral this compound derivatives.

| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Pyridinium Salt | Nucleophilic Addition | 4-Methoxypyridine derivative | High diastereoselectivity | nih.gov |

| CuBr·SMe2 / (R,Sp)-L1 (chiral diphosphine) | Asymmetric Alkylation | β-Substituted alkenyl pyridine | up to 96% ee | researchgate.netnih.gov |

| Chiral Dialkylaminopyridines | Various | - | High | nih.gov |

| Pyridine-oxazoline (PyOX) ligands | Various metal-catalyzed reactions | Various | High | researchgate.netrsc.org |

Stereochemical Control in Pyridinone Ring Construction

Achieving stereochemical control during the construction of the pyridinone ring itself is a more direct and often more efficient strategy for accessing chiral pyridinone derivatives. This can be accomplished through various diastereoselective and enantioselective cyclization reactions.

The previously mentioned stereoselective synthesis of pyridinones via nucleophilic addition to a chiral pyridinium salt derived from 4-methoxypyridine is a prime example of achieving stereochemical control during the formation of a substituted dihydropyridinone, a direct precursor to the final pyridinone. nih.gov The chiral auxiliary on the nitrogen atom effectively shields one face of the pyridinium ring, leading to the preferential attack of the nucleophile from the less hindered face.

Furthermore, the strategic placement of existing stereocenters in an acyclic precursor can direct the stereochemical outcome of the ring-closing reaction. This substrate-controlled approach relies on the principles of conformational analysis and steric hindrance to favor the formation of one diastereomer over the other.

Organocatalysis has also provided powerful tools for the enantioselective construction of heterocyclic rings. Chiral amines, for example, can catalyze the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key step in many pyridinone syntheses, with high enantioselectivity. The resulting chiral intermediate can then be cyclized to form the enantiomerically enriched pyridinone.

The development of stereoselective multicomponent reactions for the synthesis of pyridinones is an active area of research. By employing chiral catalysts or chiral starting materials in these convergent reactions, it is possible to construct complex chiral pyridinone scaffolds in a single, highly efficient step.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 4 Methoxy 2 1h Pyridinone

Electrophilic and Nucleophilic Substitution Reactions

The pyridinone ring can participate in both electrophilic and nucleophilic substitution reactions, with the outcome heavily influenced by the directing effects of the existing substituents.

The regioselectivity of electrophilic aromatic substitution on the 4-Methoxy-2(1H)-pyridinone ring is a product of the competing electronic effects of its substituents. The parent 4(1H)-pyridone structure typically undergoes electrophilic substitution, such as halogenation and nitration, selectively at the C3 position nih.gov. This is because the C4-carbonyl group deactivates the ring, while the nitrogen lone pair can be delocalized into the ring, directing electrophiles to the C3 and C5 positions nih.govchemtube3d.com.

In this compound, the powerful electron-donating methoxy (B1213986) group at the C4 position strongly activates the ring towards electrophilic attack, particularly at the positions ortho to it (C3 and C5). This reinforces the inherent reactivity at the C3 position, making it the most probable site for electrophilic substitution. The combined directing effects are summarized in the table below.

| Position | Influence of C2-Carbonyl & Ring N | Influence of C4-Methoxy Group | Overall Predicted Reactivity |

| C3 | Activated | Activated (ortho) | Highly favored for electrophilic substitution |

| C5 | Activated | Activated (ortho) | Favored for electrophilic substitution |

| C6 | Deactivated | Neutral (meta) | Disfavored for electrophilic substitution |

The methoxy group plays a crucial role in dictating the reaction pathways of the molecule. Its strong electron-donating nature, through resonance, significantly increases the electron density of the pyridinone ring, making it more susceptible to electrophilic attack compared to the unsubstituted pyridinone. This enhanced reactivity facilitates reactions that might otherwise require harsh conditions nih.gov.

Conversely, the methoxy group itself can be the target of nucleophilic substitution. While nucleophilic aromatic substitution on electron-rich rings is generally difficult, the pyridinone scaffold can facilitate such reactions. The reaction involves the attack of a nucleophile on the carbon bearing the methoxy group, leading to its displacement. The stability of the pyridinone ring can help to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during this process researchgate.netyoutube.com. The presence of electron-withdrawing groups on the ring would further facilitate this type of substitution researchgate.netyoutube.com.

Furthermore, the methoxy group mitigates the basicity of the ring nitrogen compared to a simple pyridine (B92270), due to both inductive electron-withdrawing effects and steric hindrance nih.gov. This modulation of basicity can be advantageous in certain synthetic pathways, preventing unwanted side reactions at the nitrogen atom nih.gov.

Oxidation and Reduction Chemistry

The presence of multiple reducible and oxidizable sites allows for a variety of transformations under controlled conditions.

Direct selective oxidation of the methoxy group in this compound is not a commonly reported transformation. Oxidation of pyridinone derivatives typically targets the electron-rich ring system or the ring nitrogen. For instance, methoxypyridines can be oxidized at the nitrogen atom to form the corresponding N-oxide derivatives nist.gov. The pyridinone ring itself can also be susceptible to oxidative degradation under strong oxidizing conditions.

The pyridinone ring and its carbonyl group can undergo reduction using various reagents. The C2-carbonyl group, having amide character, is generally less reactive than a ketone but can be reduced under specific conditions. Strong reducing agents would be required to reduce the carbonyl to a methylene (B1212753) group or an alcohol.

More commonly, selective reduction of the ring's double bonds can be achieved. Catalytic hydrogenation or the use of hydride reagents can lead to the formation of dihydropyridinone or piperidinone structures. For example, studies on the reduction of a related compound, 1-methyl-4-phenyl-2-pyridone, demonstrated that the specific product obtained depends heavily on the reducing agent and reaction conditions, yielding various di- and tetrahydropyridone derivatives documentsdelivered.com.

| Reagent Type | Potential Product | Target Site |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-Methoxy-piperidin-2-one | Ring double bonds |

| Hydride Reagents (e.g., NaBH₄) | 4-Methoxy-5,6-dihydropyridin-2(1H)-one | Conjugated C=C bond |

| Strong Hydride Reagents (e.g., LiAlH₄) | Full reduction of carbonyl and ring | Carbonyl and Ring |

Tautomerism and Isomerization Dynamics

Tautomerism is a fundamental characteristic of pyridinones. The parent compound, 4-pyridone, exists in a tautomeric equilibrium with 4-hydroxypyridine (B47283) wikipedia.org. In solution and the solid state, the pyridone (keto) form is generally favored due to factors like intermolecular hydrogen bonding chemtube3d.comwikipedia.org. However, in the gas phase, the hydroxypyridine (enol) tautomer can be the dominant species wikipedia.orgwayne.eduresearchgate.net.

In the case of this compound, the presence of the methoxy group at the C4 position effectively "locks" the molecule out of this specific keto-enol tautomerism, as the hydroxyl proton is replaced by a methyl group. The molecule is therefore stabilized in the pyridinone form and does not readily equilibrate to a 4-hydroxy tautomer.

However, other isomerization pathways are possible. Photochemical isomerization has been reported for 4-pyridones, which can rearrange to form 2-pyridone derivatives upon irradiation with UV light acs.org. This process involves a complex series of pericyclic reactions and intermediates, providing a synthetic route to different pyridone isomers that may not be accessible through conventional thermal reactions.

Lactam-Lactim Tautomeric Equilibrium Investigations

The chemical behavior of this compound is fundamentally influenced by its existence as a tautomeric mixture of the lactam (amide) and lactim (enol) forms. This equilibrium is a defining characteristic of 2-pyridinone systems and dictates their reactivity, hydrogen-bonding capabilities, and electronic properties. The lactam form, pyridin-2(1H)-one, is generally the predominant tautomer, especially in polar solvents, while the lactim form, 2-hydroxypyridine, can be favored in non-polar environments or the gas phase.

Research on the parent compound, 2-pyridinone, has established that the equilibrium is highly sensitive to the surrounding medium. In polar solvents like water, the lactam tautomer is significantly more stable due to its larger dipole moment and its ability to form strong hydrogen bonds. Conversely, in non-polar solvents, the less polar lactim form can become more populated. This solvent-dependent equilibrium shift is a critical factor in the catalytic activity of pyridone derivatives in various reactions.

Table 1: Influence of Solvent Polarity on the Tautomeric Equilibrium of 2-Pyridone This table illustrates the general trend for the parent 2-pyridone compound, which serves as a model for the 4-methoxy derivative.

| Solvent | Polarity | Predominant Tautomer | Rationale |

| Water | High | Lactam | Strong hydrogen bonding and stabilization of the larger dipole moment of the lactam form. |

| Dichloromethane | Medium | Lactam | The polar nature of the solvent still favors the lactam form. |

| Tetrahydrofuran | Medium | Lactam | Favors the lactam form, though the equilibrium may shift slightly compared to water. |

| Carbon Tetrachloride | Non-polar | Lactim | The less polar lactim form is relatively more stable in a non-polar environment. |

| Gas Phase | - | Lactim | The intrinsic stability of the aromatic lactim form is favored in the absence of solvent interactions. |

For this compound, the electron-donating methoxy group at the C4 position influences the electronic distribution within the ring. This substituent effect can modulate the relative stability of the two tautomers, though the general principles of solvent polarity remain the primary driver of the equilibrium's position. Spectroscopic techniques, particularly 2D IR spectroscopy, have been instrumental in distinguishing between the interconverting tautomeric species of pyridone derivatives in aqueous solutions rsc.org.

Proton Transfer Mechanisms in Pyridinone Systems

Proton transfer is central to the tautomerization of pyridinones and their role in catalytic processes. The interconversion between the lactam and lactim forms occurs via the transfer of a proton between the nitrogen and oxygen atoms. This process can be facilitated by several mechanisms, including intramolecular transfer, or more commonly, intermolecular transfer mediated by solvent molecules or other proton donors/acceptors.

In aqueous solutions, water molecules play a crucial role by forming a hydrogen-bonded bridge, which lowers the activation energy for the proton transfer. Theoretical studies on pyridine protonation have shown that a cluster of several water molecules is necessary to facilitate spontaneous proton transfer, highlighting the importance of the local solvent structure. chemicalbook.com The process involves the concerted breaking and forming of covalent and hydrogen bonds within a hydrogen-bonded network. chemicalbook.com

Furthermore, molecular aggregation can significantly favor the proton transfer process. Studies on related pyridine systems have demonstrated that the formation of hydrogen-bonded aggregates, such as dimers or complexes with acids, stabilizes the protonated form and enhances the rate of transfer. researchgate.netnih.gov For this compound, this implies that in concentrated solutions or in the presence of hydrogen-bonding partners, proton transfer dynamics can be significantly different from those in dilute solutions.

Acid-Base Properties and Proton Responsivity

The tautomeric nature of this compound endows it with both acidic and basic properties.

Acidity: The lactam tautomer possesses an acidic proton on the nitrogen atom (N-H). The pKa of the parent 2-pyridone is approximately 11.65, indicating it is a weak acid. wikipedia.org

Basicity: The lactim tautomer contains a basic pyridinic nitrogen atom that can be protonated, as well as a weakly acidic hydroxyl group (O-H).

The 4-methoxy substituent, being an electron-donating group through resonance, is expected to increase the electron density in the ring. This would slightly decrease the acidity of the N-H proton in the lactam form (increasing the pKa) and increase the basicity of the ring nitrogen in the lactim form compared to the unsubstituted 2-pyridone. The proton responsivity of the molecule—its ability to accept or donate a proton in response to changes in the local environment—is therefore a direct consequence of the lactam-lactim equilibrium. Predicted pKa values for more complex substituted pyridinones suggest that the acidity can be modulated by various functional groups. chemicalbook.com

Table 2: Acidity of 2-Pyridone and a Related Substituted Pyridinone

| Compound | pKa | Measurement Type |

| 2-Pyridone wikipedia.org | 11.65 | Experimental |

| 3-hydroxy-2-(1-methoxypropyl)-1,6-dimethyl-4(1H)-pyridinone chemicalbook.com | 9.70 | Predicted |

Degradation Mechanisms and Stability Studies

The stability of this compound is influenced by its susceptibility to degradation through various environmental and chemical factors, primarily through photo-induced and oxidative pathways.

Photo-Induced Degradation Pathways

Pyridone derivatives are known to absorb UV light, which can lead to photochemical reactions. A primary mechanism for the photo-induced degradation of related pyridone derivatives involves the generation of singlet oxygen (¹O₂) upon irradiation in the presence of oxygen. nih.gov In this Type II photosensitized process, the pyridone acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to create highly reactive singlet oxygen. This species can then attack the electron-rich pyridinone ring, leading to the formation of endoperoxides and subsequent ring cleavage.

Another potential pathway, observed in the photolysis of the related compound pyridine N-oxide, involves rearrangement to highly reactive intermediates like oxaziridines, which can then undergo further reactions leading to ring-opened products. rsc.org The UV photolysis of pyridine itself has been shown to produce succinic acid, indicating that complete ring fission into aliphatic fragments is a possible outcome of high-energy irradiation. nih.gov

Oxidative Degradation Processes

The oxidative degradation of pyridinone structures has been extensively studied in the context of microbial metabolism, which provides a strong model for chemical oxidation pathways. The most common pathway is initiated by hydroxylation of the pyridine ring, a reaction catalyzed by mono-oxygenase enzymes in biological systems. wikipedia.org This initial attack typically yields dihydroxypyridine intermediates. wikipedia.orgnih.gov

For this compound, a similar chemical oxidation process (e.g., using Fenton's reagent or other sources of hydroxyl radicals) would likely begin with the introduction of additional hydroxyl groups onto the ring. Following this initial hydroxylation, the ring is activated for cleavage. Studies on various pyridine derivatives show that a key intermediate, 2,5-dihydroxypyridine (B106003) (2,5-DHP), is cleaved by a dioxygenase enzyme to open the ring. researchgate.netnih.gov This enzymatic ring fission leads to the formation of linear, more easily degradable molecules.

Identification of Degradation Intermediates

Based on the established degradation pathways for related pyridone and pyridine compounds, several key intermediates can be proposed for the degradation of this compound.

Oxidative Pathway: The primary intermediates are expected to be hydroxylated derivatives, such as a methoxy-dihydroxypyridine. Following the well-documented route for 2-pyridone degradation, subsequent oxidative ring cleavage would produce a substituted N-formylmaleamic acid. researchgate.netnih.gov Further hydrolysis and oxidation would break this down into smaller organic acids like maleic acid and eventually fumaric acid, which can enter central metabolic cycles. researchgate.net

Photo-Induced Pathway: The intermediates in photodegradation are often transient. If the pathway involves singlet oxygen, unstable endoperoxides would be formed initially, rapidly rearranging to ring-opened products. If ring fission occurs as seen with pyridine photolysis, smaller aliphatic molecules like succinic acid could be identified as later-stage degradation products. nih.gov

Table 3: Potential Intermediates in the Degradation of this compound

| Degradation Pathway | Proposed Intermediate Class | Specific Example / Structure | Reference for Pathway |

| Oxidative | Hydroxylated Pyridinone | Methoxy-dihydroxypyridine | wikipedia.orgnih.gov |

| Oxidative | Ring-Opened Product | Substituted N-formylmaleamic acid | researchgate.netnih.gov |

| Oxidative | Further Degradation Product | Substituted Maleic/Fumaric Acid | researchgate.net |

| Photo-induced | Transient Intermediate | Endoperoxide | nih.gov |

| Photo-induced | Ring Fission Product | Succinic Acid | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a powerful technique that provides detailed information about the atomic arrangement within a molecule. However, specific experimental NMR data for 4-Methoxy-2(1H)-pyridinone is not found in the surveyed literature.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

A thorough search for experimental ¹H and ¹³C NMR data, which would provide crucial information on the chemical environment of each proton and carbon atom in this compound, did not yield any specific published spectra or assigned chemical shifts for this compound. The molecular formula of this compound is C₆H₇NO₂ and its molecular weight is approximately 125.13 g/mol . matrixscientific.com While predicted NMR data can be generated through computational methods, experimentally verified data is essential for definitive structural confirmation and was not located.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. No specific HRMS data for this compound, which would confirm its elemental composition of C₆H₇NO₂, was found in the public domain.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a characteristic fragmentation pattern, which serves as a molecular fingerprint and aids in structural confirmation. The search for MS/MS data and a detailed analysis of the fragmentation pathways of this compound did not yield any specific experimental results.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. The spectra are characterized by distinct bands corresponding to specific vibrational modes within the molecule. Analysis of analogous compounds, such as 4-methoxypyridine (B45360) N-oxide, provides a basis for the assignment of these characteristic frequencies ias.ac.in.

Key functional groups and their expected vibrational frequencies include:

Carbonyl (C=O) Stretching: A strong absorption band, typically found in the region of 1640-1680 cm⁻¹, is characteristic of the pyridinone ring's carbonyl group.

N-H Stretching: A broad band in the 3300-3500 cm⁻¹ region typically corresponds to the stretching vibration of the N-H group, indicating its involvement in hydrogen bonding in the condensed phase.

C=C and C=N Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ range are assigned to the stretching vibrations of the C=C and C=N bonds within the pyridone ring.

C-O-C (Methoxy) Stretching: The asymmetric and symmetric stretching of the aryl-ether linkage of the methoxy (B1213986) group typically appears as strong bands in the 1230-1270 cm⁻¹ and 1010-1050 cm⁻¹ regions, respectively ias.ac.in.

N-H Bending: Out-of-plane bending of the N-H bond can be observed in the 750-850 cm⁻¹ region.

Raman spectroscopy offers complementary information, particularly for the non-polar bonds of the molecular framework libretexts.org. The symmetric vibrations of the pyridinone ring are often more intense in the Raman spectrum. The combination of IR and Raman data allows for a comprehensive and unambiguous identification of the molecule's functional groups libretexts.org.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Pyridinone Ring | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Methyl) | Methoxy Group | 2850 - 2960 | Medium | Medium |

| C=O Stretch | Amide (Lactam) | 1640 - 1680 | Strong | Medium |

| C=C / C=N Ring Stretch | Pyridinone Ring | 1400 - 1600 | Medium-Strong | Strong |

| C-O-C Asymmetric Stretch | Aryl Ether | 1230 - 1270 | Strong | Weak |

| C-O-C Symmetric Stretch | Aryl Ether | 1010 - 1050 | Strong | Medium |

| N-H Bend | Amide | 750 - 850 | Medium, Broad | Weak |

X-ray Crystallography for Solid-State Structural Determination

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, analysis of closely related structures, such as 4,4′-dimethoxy-2,2′-bipyridine and other substituted pyridones, provides significant insight into its expected solid-state characteristics researchgate.net. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and unit cell parameters.

For a compound like this compound, it would be expected to crystallize in a common space group, such as monoclinic P2₁/c or orthorhombic Pnma, similar to other planar heterocyclic molecules researchgate.net. The crystal lattice would be composed of molecules arranged in a repeating pattern, governed by intermolecular forces.

| Parameter | Expected Value / System | Reference Compound Example |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | 4,4′-dimethoxy-2,2′-bipyridine (Monoclinic) researchgate.net |

| Space Group | P2₁/c or similar | 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine (P2₁/c) researchgate.net |

| Z (Molecules per unit cell) | 2 or 4 | 4,4′-dimethoxy-2,2′-bipyridine (Z=2) researchgate.net |

| C=O Bond Length | ~1.24 Å | General Lactam C=O bond |

| C-N (amide) Bond Length | ~1.35 Å | General Lactam C-N bond |

| C-O (methoxy) Bond Length | ~1.36 Å | Aryl-Alkyl Ether |

The solid-state packing of this compound is dictated by a combination of intermolecular forces. The most significant of these are hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The pyridinone moiety contains both a hydrogen bond donor (the N-H group) and a strong acceptor (the carbonyl oxygen). This facilitates the formation of robust N-H···O=C hydrogen bonds, which typically assemble molecules into dimers or catemeric chains. The length of such hydrogen bonds in related structures generally falls within the range of 2.6 to 3.1 Å cambridgemedchemconsulting.com.

π-π Stacking: The aromatic nature of the pyridinone ring promotes π-π stacking interactions between adjacent molecules. These interactions are crucial for stabilizing the crystal lattice. In analogous methoxy-substituted pyridine (B92270) compounds, the centroid-to-centroid distance for these interactions is typically observed in the range of 3.3 to 3.7 Å researchgate.netresearchgate.netnih.gov. The methoxy group can influence the electronic nature of the ring, potentially affecting the strength and geometry of these stacking interactions.

The conformation of this compound in the crystalline state is expected to be largely planar. The pyridinone ring itself is inherently aromatic and thus flat. The primary conformational variable is the orientation of the methoxy group relative to the ring.

Studies on similar structures, such as 4,4′-dimethoxy-2,2′-bipyridine, show that the methoxy group is typically coplanar or nearly coplanar with the aromatic ring to maximize resonance stabilization researchgate.netresearchgate.net. The dihedral angle between the C-O-C plane of the methoxy group and the plane of the pyridinone ring is expected to be small. In 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine, the dihedral angle between the methoxyphenyl group and the central pyridine ring is only 6.17(7)° researchgate.net. Any significant deviation from planarity would likely be due to steric hindrance or specific crystal packing effects.

UV-Vis Spectroscopy for Electronic Transitions and Tautomeric Form Determination

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule and is a powerful tool for determining the predominant tautomeric form in solution nih.govresearchgate.net. This compound can theoretically exist in equilibrium with its tautomer, 2-hydroxy-4-methoxypyridine. However, for the parent 4-pyridone, the pyridinone (keto) form is known to be significantly more stable and favored in solution wikipedia.org.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions wikipedia.org.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. For related aromatic systems, these bands appear at wavelengths below 300 nm wikipedia.org.

n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to a π* antibonding orbital. These often appear as a shoulder on the main π → π* band or at longer wavelengths.

The position of the methoxy group has a known influence on the UV absorption spectrum nih.govresearchgate.net. As an electron-donating group, it can cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyridinone. The distinct absorption profile of the pyridinone form versus the hydroxy-pyridine form allows UV-Vis spectroscopy to confirm the prevalence of the 2(1H)-pyridinone tautomer in a given solvent.

| Transition Type | Orbital Change | Expected Wavelength Range | Expected Intensity (ε) |

|---|---|---|---|

| π → π | HOMO to LUMO | 250 - 320 nm | High (>8,000) |

| n → π | Non-bonding to LUMO | >300 nm | Low (<1,000) |

Computational and Theoretical Chemistry Studies of 4 Methoxy 2 1h Pyridinone

Electronic Structure and Molecular Orbital Theory (DFT, HOMO/LUMO)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 4-Methoxy-2(1H)-pyridinone, DFT calculations reveal the distribution of electrons and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyridone derivatives, the HOMO is typically localized on the electron-rich regions of the ring and the substituents, while the LUMO is distributed over the π-system of the pyridone ring. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) at the C4 position is expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

| Molecular Orbital | Energy (eV) | General Location of Electron Density |

|---|---|---|

| LUMO | ~ -1.0 to -2.0 | Distributed across the pyridone ring's π-system |

| HOMO | ~ -6.0 to -7.0 | Concentrated on the pyridone ring, nitrogen atom, and methoxy group oxygen |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 | N/A |

Note: The values presented are typical estimates for similar heterocyclic compounds and may vary depending on the specific computational method and basis set used.

Geometry Optimization and Conformational Landscapes

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. This is achieved through geometry optimization, a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. pjbmb.org.pk For flexible molecules, a conformational analysis is performed to explore different spatial arrangements (conformers) and identify the global minimum energy structure. ufba.br

For this compound, the primary points of conformational flexibility are the rotation of the methoxy group and the potential for slight puckering of the pyridone ring. Computational methods can map the potential energy landscape by systematically rotating the C-O bond of the methoxy group to identify the most stable orientation relative to the pyridone ring. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles that are essential for all subsequent calculations.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is calculated from the total electron density and is invaluable for predicting how a molecule will interact with other charged species. MEP maps use a color scale to denote different regions of electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

In this compound, the MEP map is expected to show a significant region of negative potential (red) around the carbonyl oxygen atom, making it a primary site for interactions with electrophiles and hydrogen bond donors. researchgate.netnih.gov The hydrogen atom attached to the nitrogen would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The methoxy group's oxygen also contributes to the negative potential, influencing the molecule's interaction landscape.

Reactivity and Selectivity Prediction through Quantum Chemical Methods

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. By modeling reaction pathways and analyzing the electronic properties derived from DFT, chemists can understand why certain products are formed over others.

Transition State Analysis and Reaction Energy Barriers

To understand the kinetics of a chemical reaction, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier. A lower activation energy implies a faster reaction rate.

For reactions involving pyridones, such as N-alkylation or Diels-Alder reactions, DFT calculations can model the structures of the transition states. researchgate.net For instance, in an alkylation reaction, two competing pathways often exist: N-alkylation and O-alkylation. Quantum chemical studies on related pyridone anions have shown that while N-attack is typically thermodynamically favored (leading to a more stable product), O-attack can be kinetically favored under certain conditions. acs.org By calculating the energy barriers for both pathways, the likely outcome of the reaction can be predicted. nih.gov

Prediction of Electrophilic and Nucleophilic Attack Sites

The sites most susceptible to electrophilic and nucleophilic attack can be predicted by analyzing the outputs of quantum chemical calculations.

Nucleophilic Attack: The sites most prone to attack by a nucleophile are typically those with the most positive electrostatic potential (blue regions on an MEP map) and where the LUMO is localized. For this compound, the carbonyl carbon is a likely site for nucleophilic addition.

Electrophilic Attack: The sites for electrophilic attack are the most electron-rich regions, identified by negative electrostatic potential (red on an MEP map) and high HOMO density. The carbonyl oxygen, the nitrogen atom, and potentially certain positions on the ring are predicted to be the primary sites for electrophilic attack. Studies on ambident pyridone anions confirm that both nitrogen and oxygen atoms are potent nucleophilic centers, capable of attacking electrophiles. acs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. Comparing these theoretical spectra with experimental data serves as a crucial validation of the computational model's accuracy and aids in the assignment of experimental signals. nih.gov

DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies, when properly scaled, typically show good agreement with experimental FT-IR and Raman spectra, allowing for a detailed assignment of the spectral bands to specific molecular motions. researchgate.netresearchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). longdom.org The theoretical chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental data to confirm the molecular structure. For this compound, calculations would predict the chemical shifts for the unique protons and carbons of the pyridone ring and the methoxy group.

Time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. openaccesspub.org These calculations can predict the maximum absorption wavelength (λmax) and help assign the transitions, for example, as n → π* or π → π* transitions within the pyridone chromophore.

Intermolecular Interactions and Molecular Recognition Modeling

Molecular recognition is governed by a suite of non-covalent interactions. For this compound, computational modeling provides significant insights into how the molecule interacts with itself and other chemical entities, which is fundamental to its role in supramolecular chemistry.

The structure of this compound contains key functional groups that dictate its participation in hydrogen bonding networks. The pyridone ring features a secondary amine (N-H) group, which serves as a hydrogen bond donor, and a carbonyl group (C=O), which is an effective hydrogen bond acceptor.

Computational studies on related pyridone systems show they readily form dimeric structures through N-H···O hydrogen bonds. In the case of this compound, the methoxy group (-OCH₃) at the C4 position is expected to influence the hydrogen bonding capability of the molecule. As an electron-donating group, the methoxy substituent increases the electron density on the carbonyl oxygen, thereby enhancing its basicity and its strength as a hydrogen bond acceptor. This effect has been observed in analogous systems, such as 4-methoxypicolinic acid N-oxide, where the methoxy group was found to contribute to the formation of an extremely short and strong O−H···O hydrogen bond. ntu.edu.sg Theoretical models can predict the geometries and energies of these networks, revealing how the interplay of hydrogen bonding and substituent effects directs the assembly of molecules in the solid state.

| Functional Group | Role in Hydrogen Bonding | Influence of 4-Methoxy Group |

|---|---|---|

| Amine (N-H) | Donor | Largely unaffected, acts as primary donor site. |

| Carbonyl (C=O) | Acceptor | Acceptor strength is enhanced due to the electron-donating nature of the para-methoxy group. |

| Methoxy (-OCH₃) | Weak Acceptor | The oxygen atom can participate as a weaker hydrogen bond acceptor. |

Beyond classical hydrogen bonding, weaker CH/π interactions play a crucial role in the formation and stabilization of supramolecular structures. The aromatic π-system of the this compound ring can interact with C-H bonds from neighboring molecules. These interactions, though individually weak, are collectively significant in determining molecular packing and host-guest recognition.

Theoretical studies on the molecular recognition between 2(1H)-pyridones and carbohydrate substrates, such as acetyl galactopyranoside, have demonstrated the existence and importance of CH/π interactions. acs.orgscispace.com Density Functional Theory (DFT) calculations at the M06-2X/6-31+G(d,p) level of theory have been used to model the geometry and energetics of such complexes. In one study, a supramolecular complex involving a 2(1H)-pyridone derivative was found to be -3.2 kcal/mol more stable than a reference complex lacking the CH/π interaction, a value attributed to the stabilizing energy of this bond. acs.org This type of computational analysis reveals that the pyridone ring acts as a π-donor, engaging with aliphatic or aromatic C-H groups to guide molecular assembly. acs.orgscispace.com

| Interaction Type | Interacting Groups | Calculated Stabilization Energy Contribution (Example) |

|---|---|---|

| CH/π Interaction | Pyridone Ring (π-system) and Substrate C-H Bond | -3.2 kcal/mol |

| Hydrogen Bonding | Pyridone N-H/C=O and Substrate O/O-H | Primary contributor to overall complex stability. |

Tautomeric Equilibria and Energetics in Gas Phase and Solution

This compound can exist in equilibrium with its tautomeric form, 4-methoxy-2-hydroxypyridine. This lactam-lactim tautomerism is a critical aspect of its chemical behavior and is highly sensitive to the surrounding environment.

This compound (Lactam/Keto Form) ⇌ 4-Methoxy-2-hydroxypyridine (Lactim/Enol Form)

Computational studies on the parent 2-pyridone/2-hydroxypyridine system have established that the two tautomers are very close in energy in the gas phase. acs.org However, in polar solvents and in the solid state, the equilibrium overwhelmingly favors the more polar 2-pyridone (lactam) form due to stronger solute-solvent interactions and self-association. acs.org

For substituted pyridones, theoretical calculations provide quantitative estimates of these energy differences. Studies on the closely related positional isomer, 6-methoxy-2-pyridone, in neutral water have determined the thermodynamic parameters for the tautomeric interconversion. These experimental and kinetic studies indicate that the lactam → lactim conversion is an endothermic process and that the interconversion proceeds through an ionic mechanism involving a cyclic transition state with solvent molecules. The electron-donating methoxy group at the 4-position is expected to influence the electron distribution in the ring, thus modulating the precise position of the equilibrium, though the qualitative preference for the lactam form in solution remains.

| Parameter | Value | Unit |

|---|---|---|

| ΔH° (Standard Enthalpy Change) | 26.8 | kJ mol⁻¹ |

| ΔS° (Standard Entropy Change) | 58 | J K⁻¹ mol⁻¹ |

| ΔHc‡ (Enthalpy of Activation) | 46 | kJ mol⁻¹ |

| ΔSc‡ (Entropy of Activation) | -40 | J K⁻¹ mol⁻¹ |

Electrochemical Behavior Modeling and Electron Transfer Processes

While specific computational studies modeling the electrochemical behavior of this compound are not widely documented, the theoretical framework for such investigations is well-established. DFT is the primary tool used to predict the redox properties and electron transfer capabilities of organic molecules.

For this compound, the electron-donating methoxy group would be predicted to raise the HOMO energy level compared to unsubstituted 2-pyridone, making it theoretically easier to oxidize. By modeling the molecule in different oxidation states and mapping the potential energy surface, computational chemistry can elucidate the mechanisms of electron transfer processes, predict redox potentials, and provide insight into the structural changes that accompany these reactions.

| Computational Method | Predicted Parameter | Electrochemical Relevance |

|---|---|---|

| Density Functional Theory (DFT) | HOMO Energy | Correlates with Oxidation Potential |

| Density Functional Theory (DFT) | LUMO Energy | Correlates with Reduction Potential |

| Density Functional Theory (DFT) | HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Time-Dependent DFT (TD-DFT) | Excited State Energies | Models photoinduced electron transfer processes. |

Derivatives and Structural Analogues of 4 Methoxy 2 1h Pyridinone

Synthesis and Characterization of Substituted Pyridinones

The synthesis of substituted 4-methoxy-2(1H)-pyridinone derivatives often involves multi-step reaction sequences, starting from readily available precursors. nih.gov Characterization of these novel compounds relies on a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm their chemical structures.

N-Substituted Pyridinone Derivatives

The nitrogen atom of the pyridinone ring provides a convenient handle for the introduction of various substituents. A series of N-substituted 3-hydroxy-2-methyl-4(1H)-pyridinones have been prepared with substituents such as methyl, n-hexyl, and aminoethyl groups at the ring nitrogen. researchgate.net These substitutions can significantly influence the physical and chemical properties of the pyridinone core. researchgate.net The synthesis of these derivatives typically involves the reaction of the parent pyridinone with an appropriate alkylating or acylating agent.

Table 1: Examples of N-Substituted Pyridinone Derivatives and their Characterization Data

| Substituent at N | Chemical Name | Molecular Formula | Key Characterization Data |

|---|---|---|---|

| CH₃ | 3-Hydroxy-1,2-dimethyl-4-pyridinone | C₇H₉NO₂ | Orthorhombic crystals, space group Pbca researchgate.net |

| n-C₆H₁₃ | 1-Hexyl-3-hydroxy-2-methyl-4(1H)-pyridinone | C₁₂H₁₉NO₂ | Studied by mass spectrometry and proton NMR researchgate.net |

Note: The data presented is for 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives as a reference for N-substitution on a pyridinone core.

Ring-Substituted Pyridinone Analogues (e.g., C-3, C-5, C-6 Functionalization)

Functionalization at the carbon atoms of the pyridinone ring allows for the introduction of a wide range of chemical moieties, leading to analogues with diverse properties.

C-3 Functionalization: The C-3 position of 4-methoxy-2-pyridones can be selectively functionalized through a methoxy-directed ortho-metalation strategy. nih.gov This involves the deprotonation of the C-3 position using a strong base, such as lithium diisopropylamide (LDA), at low temperatures, followed by quenching with an electrophile. nih.gov This method provides a direct route to various C-3 substituted derivatives.

C-5 Functionalization: While less common for this compound specifically, C-5 selective functionalization of the broader 2-pyridone class has been achieved. For instance, palladium-mediated C-5 selective alkenylation has been reported, although it often requires stoichiometric amounts of the palladium catalyst. nih.gov

C-6 Functionalization: The C-6 position of the 2-pyridone ring is electronically deficient, making it a target for specific functionalization strategies. nih.gov Nickel/aluminum cooperative catalysis has been successfully employed for the C-6 selective alkenylation of 2-pyridones with internal alkynes. nih.gov Additionally, the use of a directing group, such as a pyridyl group attached to the nitrogen of the pyridone, can facilitate copper-mediated C-6 selective dehydrogenative heteroarylation. nih.gov

Bicyclic and Polycyclic Pyridinone Architectures

The pyridinone scaffold can be incorporated into more complex bicyclic and polycyclic systems, which are of significant interest in medicinal chemistry. nih.govresearchgate.net An efficient one-pot synthetic method has been developed for the preparation of bicyclic carbamoyl (B1232498) pyridones starting from a common intermediate, methyl 5-((2,4-difluorobenzyl)carbamoyl)-1-(2,2-dimethoxyethyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylate. nih.gov This approach is scalable and utilizes readily available reagents. nih.gov

General strategies for the synthesis of polycyclic pyridones often involve the construction of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govoxazine-1,8-diones as key building blocks. researchgate.netnih.gov These intermediates can then undergo ring-opening transformations to construct biologically important polycyclic pyridones. researchgate.netnih.gov

Heterocyclic Ring Fusions and Isosteric Replacements

Fusing other heterocyclic rings to the pyridinone core can lead to novel chemical entities with unique properties. One approach involves a selective [4+2] cycloaddition reaction between bicyclic thiazolo 2-pyridones and arynes to generate three-dimensional ring-fused heterocycles. nih.gov

Isosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another group that has similar physical and chemical properties. u-tokyo.ac.jp In the context of pyridinone derivatives, isosteric replacements can be employed to fine-tune the compound's properties. For example, a carboxylic acid group, which can be a site of metabolic instability, might be replaced with a tetrazole or an oxadiazole ring to improve pharmacokinetic properties while maintaining biological activity.

Structure-Reactivity Relationships within Pyridinone Derivative Families

The relationship between the chemical structure of pyridinone derivatives and their reactivity is a crucial aspect of their chemistry. The electronic nature and position of substituents on the pyridinone ring can significantly influence its reactivity. For instance, the electron-donating methoxy (B1213986) group at the C-4 position in this compound influences the electron density distribution within the ring, affecting its susceptibility to electrophilic and nucleophilic attack.

Modifications at different positions of the pyridinone ring have been shown to be crucial for biological activity in various contexts. nih.gov For example, in a series of pyridinone-based antiviral agents, substitutions at the C-3, C-4, and C-6 positions were found to be critical for their inhibitory activity. nih.gov The introduction of different substituents at these positions can lead to interactions with specific amino acid residues in the target protein, thereby modulating the compound's potency. nih.gov A review of pyridinone derivatives in medicinal chemistry highlights that the physicochemical properties of the pyridinone scaffold can be manipulated by adjusting polarity, lipophilicity, and hydrogen bonding capabilities through derivatization. nih.gov

Advanced Applications in Chemical Sciences and Materials

Pyridinone Scaffold as a Versatile Building Block in Organic Synthesis

The 2-pyridone ring is a crucial building block for constructing valuable nitrogen-containing heterocyclic systems. researchgate.net Its derivatives are important starting materials in the synthesis of numerous chemical compounds, finding use in pharmaceuticals, materials science, and various organic synthesis applications. iipseries.org The scaffold's physicochemical properties, such as polarity and hydrogen bonding capabilities, can be readily manipulated through derivatization, making it a versatile tool for chemists. frontiersin.orgresearchgate.netbohrium.com

The pyridinone scaffold is a foundational component for the synthesis of a wide array of more complex nitrogen-containing heterocycles. researchgate.net Due to its inherent reactivity and multiple functionalization points, it serves as a precursor to structures like piperidines, quinolizidines, and indolizidine alkaloids. researchgate.net The development of efficient synthetic techniques, including transition metal-catalyzed reactions like C-H activation and cross-coupling, has facilitated access to diverse and complex 2-pyridone derivatives. iipseries.org For instance, 3,4-dihydro-2(1H)-pyridones are recognized as important synthetic precursors for a variety of biologically active compounds. preprints.orgnih.govsemanticscholar.org The ability to use pyridinone as a template allows for the systematic construction of molecular complexity, making it a privileged structure in synthetic and medicinal chemistry. frontiersin.orgnih.gov

Pyridinone derivatives are widely utilized as complexing agents for various metal ions. researchgate.net The 2-pyridonate anion, formed by deprotonation, features delocalized negative charge between the nitrogen and oxygen atoms, enabling it to act as a versatile ligand for both main group and transition metals. rsc.org This scaffold can adopt various binding modes, including monodentate (binding through nitrogen) and chelating (binding through both nitrogen and oxygen), as well as bridging between two metal centers. rsc.orgubc.ca The ability to introduce different substituents on the pyridyl ring allows for fine-tuning of the steric and electronic properties of the resulting ligands. ubc.ca This tunability is crucial in coordination chemistry for controlling the structure, reactivity, and properties of the final metal complexes. acs.org

| Coordination Mode | Description | Key Features |

| Monodentate (κ¹-N) | The ligand binds to the metal center solely through the nitrogen atom. rsc.org | C-O bond distance is indicative of the pyridone form. rsc.org |

| Chelating (κ²-N,O) | The ligand binds to the metal center through both the nitrogen and oxygen atoms, forming a ring. rsc.org | Results in an elongated C-O bond due to increased single bond character. rsc.org |

| Bridging | The ligand coordinates to two or more metal centers simultaneously. ubc.ca | Facilitates the formation of polynuclear complexes and metal-organic frameworks. |

Catalysis and Organocatalysis Utilizing Pyridinone Moieties

The unique stereoelectronic features of pyridonates have enabled their use in a wide range of catalytic applications. rsc.org The interplay between the ligand's Brønsted and Lewis acid/base properties and the characteristics of the coordinated metal ion can lead to cooperative effects, which are a key feature in many catalytic transformations. rsc.org

Complexes formed between 3d transition metals and pyridonate ligands have been developed for various powerful catalytic transformations. rsc.org These catalysts are effective in reactions such as the reductive coupling of alcohols and the deoxydehydration of vicinal diols. ubc.caacs.org For example, vanadium(III) pyridonate complexes have been shown to be catalytically active for the reductive coupling of benzyl (B1604629) alcohols, a key transformation for forming C(sp³)–C(sp³) bonds. acs.org Similarly, titanium complexes with bis(2-pyridonate) ligands have demonstrated chemoselectivity in intramolecular hydroaminoalkylation over hydroamination. acs.org The choice of substituents on the pyridonate ligand can significantly affect the nuclearity and reactivity of the metal complexes, allowing for catalyst optimization. ubc.ca

| Metal Complex | Catalytic Transformation | Substrate Example | Reference |

| Tris(pyridonate)vanadium(III) | Reductive Coupling of Alcohols | Benzyl alcohols | acs.org |

| Bis(3-phenyl-2-pyridonate)titanium | Intramolecular Hydroaminoalkylation | Primary aminoalkenes | acs.org |

| Zirconium Pyridonate Complex | Intramolecular Hydroaminoalkylation | Aminoalkenes | acs.org |

The pyridonate ligand framework is adept at facilitating proton-dependent catalytic cycles through metal-ligand cooperativity. rsc.org The ligand can act as a proton shuttle, a crucial role in many enzymatic and synthetic catalytic processes. Depending on the reaction, the pyridonate ligand can participate in several ways:

Brønsted Acid-Base Reaction: An acidic substrate can protonate the pyridonate ligand to form a pyridinol ligand, which can then transfer the proton back to a substrate in a later step. rsc.org

Heterolysis of E-H Bonds: Nonpolar bonds, such as H₂, can be split across the metal-ligand interface, resulting in a metal hydride and a pyridinol ligand. This mechanism is common in transfer hydrogenation and dehydrogenation reactions. rsc.org

Organocatalysis: Certain pyridone derivatives, such as 6-halo-2-pyridones, can function as bifunctional Brønsted acid/base organocatalysts, activating both ester and amine substrates through hydrogen bonding to promote ester aminolysis. rsc.org

This ability to participate directly in proton transfer events makes pyridonate-containing catalysts highly effective in reactions requiring precise management of protons.

There is significant interest in developing synthetic mimics of hydrogenase enzymes, which efficiently catalyze the production and oxidation of hydrogen in nature. illinois.eduanl.gov The active sites of these enzymes, particularly [FeFe]-hydrogenases, feature unique coordination environments that chemists aim to replicate using synthetic molecules. illinois.eduwikipedia.org Pyridonate ligands have proven to be valuable in this endeavor, drawing inspiration from the natural role model of [Fe]-hydrogenase. rsc.orgresearchgate.net